Cas no 7398-52-9 (2-(4-Acetylphenyl)acetic acid)
2-(4-Acetylphenyl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-Acetylphenyl)acetic acid
- (4-ACETYLPHENYL)ACETIC ACID
- C10H10O3
- Benzeneacetic acid,4-acetyl
- p-acetylphenylacetic acid
- 4-Acetylphenylacetic acid
-
- MDL: MFCD00021760
- Inchi: 1S/C10H10O3/c1-7(11)9-4-2-8(3-5-9)6-10(12)13/h2-5H,6H2,1H3,(H,12,13)
- InChI Key: DQGDHZGCMKDNRW-UHFFFAOYSA-N
- SMILES: O=C(C)C1C=CC(=CC=1)CC(=O)O
Computed Properties
- Exact Mass: 178.06300
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
Experimental Properties
- Density: 1.200±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 117 ºC
- Solubility: Slightly soluble (4.8 g/l) (25 º C),
- PSA: 54.37000
- LogP: 1.51630
2-(4-Acetylphenyl)acetic acid Customs Data
- HS CODE:2918300090
- Customs Data:
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
2-(4-Acetylphenyl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A165775-25mg |
2-(4-acetylphenyl)acetic acid |
7398-52-9 | 25mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A165775-50mg |
2-(4-acetylphenyl)acetic acid |
7398-52-9 | 50mg |
$ 70.00 | 2022-06-08 | ||
| TRC | A165775-250mg |
2-(4-acetylphenyl)acetic acid |
7398-52-9 | 250mg |
$ 275.00 | 2022-06-08 | ||
| Alichem | A019116243-10g |
2-(4-Acetylphenyl)acetic acid |
7398-52-9 | 95% | 10g |
$1391.78 | 2023-09-01 | |
| Alichem | A019116243-25g |
2-(4-Acetylphenyl)acetic acid |
7398-52-9 | 95% | 25g |
$2484.36 | 2023-09-01 | |
| Alichem | A019116243-100g |
2-(4-Acetylphenyl)acetic acid |
7398-52-9 | 95% | 100g |
$5520.80 | 2023-09-01 | |
| Parkway Scientific | VI-165-1g |
(4-Acetylphenyl)acetic acid |
7398-52-9 | > 95% | 1g |
$195 | 2023-09-21 | |
| Parkway Scientific | VI-165-3g |
(4-Acetylphenyl)acetic acid |
7398-52-9 | > 95% | 3g |
$495 | 2023-09-21 | |
| Enamine | EN300-39184-0.05g |
2-(4-acetylphenyl)acetic acid |
7398-52-9 | 95.0% | 0.05g |
$54.0 | 2025-02-20 | |
| Enamine | EN300-39184-0.1g |
2-(4-acetylphenyl)acetic acid |
7398-52-9 | 95.0% | 0.1g |
$80.0 | 2025-02-20 |
2-(4-Acetylphenyl)acetic acid Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 2-(4-Acetylphenyl)acetic acid
Introduction to 2-(4-Acetylphenyl)acetic Acid (CAS No. 7398-52-9)
2-(4-Acetylphenyl)acetic acid, with the chemical formula C9H8O3 and a CAS number of 7398-52-9, is a significant compound in the field of pharmaceutical chemistry. This compound, also known as p-acetylanisyl acetic acid, has garnered attention due to its versatile applications in medicinal chemistry and drug development. Its unique structural properties make it a valuable intermediate in the synthesis of various bioactive molecules.
The molecular structure of 2-(4-Acetylphenyl)acetic acid consists of a phenyl ring substituted with an acetyl group at the para position and an acetic acid moiety at the ortho position. This configuration imparts distinct reactivity and functionality, making it a useful building block for the construction of more complex molecules. The presence of both carbonyl and carboxylic acid groups allows for further derivatization, enabling the synthesis of esters, amides, and other pharmacologically relevant derivatives.
In recent years, 2-(4-Acetylphenyl)acetic acid has been extensively studied for its potential in the development of novel therapeutic agents. One of the most notable areas of research involves its role in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). The acetylphenyl moiety is known to enhance binding affinity to target enzymes, making it an attractive scaffold for designing next-generation NSAIDs with improved efficacy and reduced side effects.
Moreover, 2-(4-Acetylphenyl)acetic acid has shown promise in the field of anticancer research. Studies have demonstrated its ability to modulate key signaling pathways involved in tumor growth and progression. For instance, derivatives of this compound have been found to inhibit the activity of cyclooxygenase-2 (COX-2), a enzyme implicated in cancer cell proliferation and metastasis. These findings have opened up new avenues for developing targeted cancer therapies.
The compound's utility extends beyond its role in drug development. It has also been explored as a key intermediate in the synthesis of agrochemicals and specialty chemicals. Its structural features make it a suitable candidate for creating novel pesticides and herbicides that are both effective and environmentally friendly. The growing demand for sustainable agricultural practices has further highlighted the importance of such versatile compounds.
Recent advancements in synthetic methodologies have improved the efficiency and scalability of producing 2-(4-Acetylphenyl)acetic acid. Catalytic processes and green chemistry approaches have been employed to minimize waste and reduce energy consumption during its synthesis. These innovations not only enhance cost-effectiveness but also align with global efforts to promote sustainable industrial practices.
The pharmacological properties of 2-(4-Acetylphenyl)acetic acid have also been investigated in terms of its potential as a central nervous system (CNS) active agent. Preliminary studies suggest that certain derivatives may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability to modulate neurotransmitter systems is particularly intriguing and warrants further exploration.
In conclusion, 2-(4-Acetylphenyl)acetic acid (CAS No. 7398-52-9) is a multifunctional compound with significant applications in pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structural features and reactivity make it a valuable tool for researchers seeking to develop innovative therapeutic agents and sustainable industrial solutions. As research continues to uncover new applications for this compound, its importance in modern chemistry is set to grow even further.
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